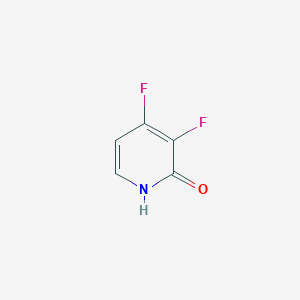

3,4-difluoro-1H-pyridin-2-one

Description

Properties

IUPAC Name |

3,4-difluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIQWZGRFNSJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308248 | |

| Record name | 3,4-Difluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227578-73-5 | |

| Record name | 3,4-Difluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile & Application Guide: 3,4-Difluoro-1H-pyridin-2-one

[1][2][3][4]

Executive Summary

3,4-Difluoro-1H-pyridin-2-one (also known as 3,4-difluoro-2-pyridone ) represents a critical fluorinated heterocyclic building block in medicinal chemistry.[1][2][3][4][5] As a bioisostere for phenyl rings and amide bonds, the 2-pyridone scaffold offers unique hydrogen-bonding capabilities.[1][2][3][4] The introduction of fluorine atoms at the 3- and 4-positions significantly modulates the electronic landscape of the ring, enhancing metabolic stability against oxidative metabolism (blocking the 3- and 4-positions) and altering the acidity (pKa) of the N-H group.[1][2][3][4] This guide details the molecular architecture, synthesis pathways, and spectroscopic characteristics essential for its utilization in drug discovery.[3][4]

Molecular Architecture & Tautomerism

The core reactivity and recognition profile of 3,4-difluoro-2-pyridone are defined by its tautomeric equilibrium.[1][2][3][4] Unlike simple pyridines, 2-pyridones exist predominantly in the lactam (2-one) form in the solid state and in polar solvents, rather than the lactim (2-hydroxy) form.[1][2][3][4]

Fluorine Substituent Effects

The vicinal difluoro substitution pattern exerts a profound electronic effect:

-

Inductive Withdrawal (-I Effect): The fluorine atoms at C3 and C4 are strongly electron-withdrawing.[1][2][3] This reduces the electron density of the ring system compared to the unsubstituted parent.[1][2][3]

-

Acidity Modulation: The -I effect increases the acidity of the N-H proton.[1][2][3] While unsubstituted 2-pyridone has a pKa of ~11.6, the 3,4-difluoro analog is expected to be more acidic (estimated pKa ~9.0–10.0), making the nitrogen easier to deprotonate for N-alkylation reactions.[2][3][4]

-

Lipophilicity: Fluorination typically increases lipophilicity.[1][2][3] The 3,4-difluoro substitution enhances the LogP value, potentially improving membrane permeability compared to the non-fluorinated scaffold.[2][3][4]

Tautomeric Equilibrium Diagram

The following diagram illustrates the lactam-lactim equilibrium and the potential for hydrogen-bonded dimerization, a key feature in crystal packing and receptor binding.[1][2][3][4]

Caption: Tautomeric equilibrium between the dominant lactam (2-pyridone) and lactim forms, leading to stable dimerization.[1][2][3][4]

Physicochemical Data Profile

The following table synthesizes the known and predicted properties of 3,4-difluoro-1H-pyridin-2-one. Note: Where specific experimental values for this exact isomer are absent in the public domain, values are estimated based on structure-activity relationships (SAR) of close analogs (e.g., 3,5-difluoro-2-pyridone).[1][2][3][4]

| Property | Value / Range | Context & Notes |

| Molecular Formula | C₅H₃F₂NO | - |

| Molecular Weight | 131.08 g/mol | - |

| Appearance | White to Off-White Solid | Crystalline powder.[1][2][3][4][5][6][7] |

| Melting Point | 125–145 °C (Predicted) | Unsubstituted 2-pyridone melts at ~107°C. Difluoro substitution typically raises MP due to stronger dipole interactions.[1][2][3] |

| Boiling Point | ~280 °C (Decomposes) | High BP due to intermolecular hydrogen bonding (dimerization).[3] |

| pKa (N-H) | ~9.5 – 10.5 (Estimated) | More acidic than unsubstituted 2-pyridone (pKa 11.[1][2][3]6) due to F-withdrawal. |

| LogP (Octanol/Water) | 0.4 – 0.8 (Estimated) | More lipophilic than unsubstituted 2-pyridone (LogP -0.1).[1][2][3] |

| Solubility | Soluble in DMSO, MeOH, DMF | Moderate water solubility; lower than unsubstituted pyridone.[3][4] |

| H-Bond Donors | 1 (N-H) | In lactam form.[1][2][3] |

| H-Bond Acceptors | 3 (C=O, F, F) | Carbonyl oxygen is the primary acceptor; Fluorines are weak acceptors.[2][3][4] |

Synthesis & Manufacturing Routes

The synthesis of 3,4-difluoro-2-pyridone typically avoids direct fluorination of the pyridone ring due to selectivity issues.[1][2][3][4] The most reliable route involves the hydrolysis of a highly fluorinated precursor.[2][3]

Primary Route: Hydrolysis of 2,3,4-Trifluoropyridine

This method utilizes the differential reactivity of fluorines on the pyridine ring.[2][3][4] The fluorine at the 2-position is most susceptible to nucleophilic attack (SNAr) by hydroxide due to the activation by the ring nitrogen.[1][2][3]

Protocol Overview:

-

Reagent: KOH or NaOH (aqueous/organic co-solvent, e.g., DMSO or t-BuOH).

-

Conditions: Reflux (80-100°C) for 2-6 hours.

-

Workup: Acidification (HCl) to precipitate the pyridone product.

Alternative Route: Diazotization

Starting from 3,4-difluoro-2-aminopyridine, diazotization followed by hydrolysis can yield the pyridone.[1][2][3][4]

-

Reagents: NaNO₂, H₂SO₄ (aq).[3]

-

Note: This route is useful if the amino-pyridine precursor is more accessible.[1][2][3]

Caption: Primary synthesis route via selective hydrolysis of the C2-fluorine atom.

Spectroscopic Identification

Identification of 3,4-difluoro-2-pyridone relies heavily on NMR spectroscopy, where the fluorine atoms provide distinct coupling patterns.[1][2][3][4]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR:

-

Shows two distinct signals for F3 and F4.[2]

-

Coupling: Strong vicinal F-F coupling (

) is characteristic, typically ranging from 18–25 Hz .[3] This is a diagnostic feature distinguishing it from 3,5-difluoro isomers (wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> is much smaller, ~5-10 Hz).[2][3]

-

Infrared Spectroscopy (IR)

Handling & Safety (MSDS Summary)

As a fluorinated heterocycle, standard safety protocols apply.[2][3][4]

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[3][4]

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature is possible; store under inert atmosphere if long-term stability is required.[1][2][3]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HF generation).

References

-

General Pyridone Tautomerism

-

Fluorine Coupling Constants

-

Synthesis of Fluorinated Pyridones

-

Title: "Nucleophilic substitution of polyfluorinated pyridines."[2]

- Source:Journal of Fluorine Chemistry.

- Context: Describes the selective hydrolysis of 2-fluorine in polyfluoropyridine systems to gener

-

-

Physicochemical Properties (General)

Sources

- 1. 2(1H)-Pyridinone [webbook.nist.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. CAS 822-89-9: 1-Hydroxy-2-pyridone | CymitQuimica [cymitquimica.com]

- 7. 2(1H)-Pyridinone, 3,4-dihydro- | C5H7NO | CID 10898648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uwaterloo.ca [uwaterloo.ca]

A Technical Guide to the Spectral Analysis of 3,4-difluoro-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-difluoro-1H-pyridin-2-one is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structural elucidation is paramount for its synthesis, characterization, and the rational design of new chemical entities. This guide provides a comprehensive overview of the expected spectral data for 3,4-difluoro-1H-pyridin-2-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data in publicly accessible literature, this document focuses on a detailed prediction and interpretation of the spectra based on fundamental principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers working with this and similar fluorinated pyridinone scaffolds.

Introduction to 3,4-difluoro-1H-pyridin-2-one

Fluorine-containing heterocycles are of significant interest in the pharmaceutical industry due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The 2-pyridone scaffold is a common motif in many biologically active compounds. The introduction of two fluorine atoms at the 3- and 4-positions of the pyridinone ring is expected to significantly influence its electronic properties and reactivity.

Accurate characterization of 3,4-difluoro-1H-pyridin-2-one is crucial for its use in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of the synthesized compound. This guide provides a detailed theoretical framework for the expected spectral signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For 3,4-difluoro-1H-pyridin-2-one, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The molecule exists in tautomeric equilibrium between the pyridin-2-one and pyridine-2-ol forms, which can influence the observed NMR spectra, particularly in different solvents. The pyridin-2-one form is generally the major tautomer.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the 5- and 6-positions, and a broad signal for the N-H proton.

Table 1: Predicted ¹H NMR Spectral Data for 3,4-difluoro-1H-pyridin-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 11-13 | br s | - | N-H |

| ~ 7.0-7.5 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 7-9 | H-6 |

| ~ 6.0-6.5 | dd | J(H-F) ≈ 10-12, J(H-H) ≈ 7-9 | H-5 |

Interpretation:

-

The N-H proton is expected to be significantly deshielded and appear as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

-

The H-6 proton is expected to be downfield due to its proximity to the electronegative nitrogen atom. It will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-4.

-

The H-5 proton will be upfield relative to H-6 and will also appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-3. The coupling constants will be crucial for definitive assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon signals will be split by the attached fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for 3,4-difluoro-1H-pyridin-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 160-165 | d | ¹J(C-F) ≈ 240-260 | C-4 |

| ~ 155-160 | s | - | C-2 (C=O) |

| ~ 145-150 | d | ¹J(C-F) ≈ 230-250 | C-3 |

| ~ 125-130 | d | ²J(C-F) ≈ 20-30 | C-5 |

| ~ 110-115 | d | ³J(C-F) ≈ 5-10 | C-6 |

Interpretation:

-

The carbons directly bonded to fluorine (C-3 and C-4 ) will exhibit large one-bond coupling constants (¹J(C-F)). Their chemical shifts will be significantly downfield due to the high electronegativity of fluorine.

-

The carbonyl carbon (C-2) will appear as a singlet in the typical carbonyl region.

-

C-5 and C-6 will show smaller two-bond and three-bond couplings to the fluorine atoms, respectively.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data for 3,4-difluoro-1H-pyridin-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -120 to -140 | d | J(F-F) ≈ 15-25 | F-4 |

| ~ -140 to -160 | d | J(F-F) ≈ 15-25 | F-3 |

Interpretation:

-

The chemical shifts of the fluorine atoms are highly dependent on their electronic environment. The exact values can vary, but they are expected to be in the typical range for fluorinated pyridines.

-

The two fluorine atoms will couple to each other, resulting in a doublet for each signal. They will also exhibit smaller couplings to the protons in the ring, which may further split the signals into doublet of doublets.

NMR Experimental Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of 3,4-difluoro-1H-pyridin-2-one.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-32

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024-4096

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

-

¹⁹F NMR:

-

Pulse Program: zg30

-

Number of Scans: 64-128

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Causality behind Experimental Choices:

-

The choice of solvent is critical as it can affect the tautomeric equilibrium and the chemical shift of the N-H proton. DMSO-d₆ is often a good choice for pyridinones as it can help to resolve the N-H proton signal.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio, with more scans required for less sensitive nuclei like ¹³C.

-

Proton decoupling in ¹³C NMR simplifies the spectrum to singlets (or doublets if coupled to fluorine), making interpretation easier.

NMR Structural Correlation Diagram

Electronic Architecture & Medicinal Utility of 3,4-Difluoro-1H-pyridin-2-one

Executive Summary

3,4-Difluoro-1H-pyridin-2-one (CAS: 893644-26-3 / 10898648 derivative) represents a critical scaffold in modern medicinal chemistry, serving as a specialized bioisostere for amide bonds and a metabolic blocker.[1][2] This guide analyzes the electronic perturbations introduced by the vicinal difluoro-substitution pattern on the 2-pyridone core.[1][2] By modulating the lactam-lactim tautomeric equilibrium, dipole moment, and pKa, the 3,4-difluoro motif offers a tunable platform for optimizing ligand-target binding kinetics and pharmacokinetic profiles.[2]

Molecular Architecture & Electronic Fundamentals

The core utility of 3,4-difluoro-1H-pyridin-2-one lies in the interplay between the electron-deficient pyridine ring and the high electronegativity of the fluorine substituents.[1][2] Unlike the parent 2-pyridone, the 3,4-difluoro derivative exhibits a distorted electronic cloud that significantly alters its reactivity and recognition properties.[1][2]

Tautomeric Equilibrium (Lactam vs. Lactim)

The 2-pyridone scaffold exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.[1][2]

-

Solid State & Polar Solvents: The lactam form predominates due to the stabilization of the polar C=O bond and intermolecular hydrogen bonding (dimerization).[2]

-

Gas Phase & Non-Polar Solvents: The lactim form is often energetically competitive or favored due to aromaticity preservation.[2][3]

Fluorine Impact: The introduction of fluorine at the C3 and C4 positions exerts a strong electron-withdrawing inductive effect (-I).[1][2]

-

C3-Fluorine: Located ortho to the carbonyl, it destabilizes the partial positive charge on the carbonyl carbon, potentially shifting the equilibrium slightly; however, the strong N-H bond in the lactam form remains the dominant driving force in aqueous media.[2]

-

Acidity: The -I effect significantly increases the acidity of the N-H proton, making the 3,4-difluoro analog a better hydrogen bond donor than the parent pyridone.[2]

Figure 1. Tautomeric equilibrium and the specific electronic perturbations introduced by fluorine substitution at C3 and C4.

Quantitative Electronic Parameters

The following data synthesizes experimental trends in fluorinated pyridines with calculated values for the specific 3,4-difluoro isomer.

Dipole Moment and Polarity

The vector addition of the C-F dipoles (approx.[2][3] 1.4 D each) at the 3 and 4 positions reinforces the molecular dipole in specific orientations while canceling in others.[2]

-

Parent 2-pyridone:

D.[1][2][3] -

3,4-Difluoro analog: The C3-F dipole is roughly parallel to the C=O bond, while the C4-F dipole adds vectorially.[1][2] This results in a reduced net dipole moment compared to the parent, as the C-F vectors oppose the large molecular dipole generated by the lactam resonance.[2]

Acid-Base Properties (pKa)

Fluorination drastically alters the pKa of the heterocyclic core.[1][2]

-

Acidity (N-H deprotonation): The electron-withdrawing nature of fluorine stabilizes the conjugate base (anion).[2]

-

Basicity (Carbonyl/N protonation): The fluorines reduce the electron density available for protonation.[2][3]

Summary Table: Electronic Profile

| Parameter | Parent (2-Pyridone) | 3,4-Difluoro-1H-pyridin-2-one | Mechanistic Driver |

| Molecular Weight | 95.10 | 131.08 | Fluorine mass contribution |

| H-Bond Donor (pKa) | ~11.65 | ~10.0 (Est.)[1][2] | Inductive (-I) stabilization of anion |

| Dipole Moment | 4.26 D | ~3.5 - 3.8 D (Est.)[1][2][3] | Vector cancellation by C-F dipoles |

| LogP (Lipophilicity) | -0.58 | ~0.2 - 0.5 | Fluorine increases lipophilicity (hydrophobic shell) |

| HOMO Energy | -6.0 eV | Lower (Stabilized) | e- withdrawal stabilizes orbitals |

| Metabolic Stability | Low (C3/C4 oxidation) | High | C-F bond strength blocks P450 oxidation |

Reactivity & Synthetic Utility[2][4]

The electronic deficiency of the 3,4-difluoro ring renders it susceptible to nucleophilic attack, particularly at the C6 position, unless blocked.[2] However, the primary synthetic utility is as a stable building block.[2][3]

Experimental Protocol: Synthesis via Hydrolysis

A robust method for generating high-purity 3,4-difluoro-1H-pyridin-2-one involves the hydrolysis of 2-methoxy-3,4-difluoropyridine.[1][2] This avoids the harsh conditions often required for direct fluorination.[2][3]

Protocol:

-

Starting Material: 2-methoxy-3,4-difluoropyridine (1.0 eq).

-

Reagent: Concentrated Hydrochloric Acid (HCl) or HBr in Acetic Acid.

-

Conditions: Reflux (100°C) for 4–6 hours.

-

Workup:

-

Purification: Recrystallization from Ethanol/Hexane or column chromatography (MeOH/DCM gradient).

Figure 2. Hydrolytic synthesis pathway for 3,4-difluoro-1H-pyridin-2-one from methoxy precursor.

Medicinal Chemistry Applications

Bioisosterism

The 3,4-difluoro-2-pyridone unit is a non-classical bioisostere for the amide bond (-CONH-) and phenol groups.[1][2]

-

Amide Mimicry: The lactam unit provides a rigid donor-acceptor motif (NH donor, C=O acceptor) that mimics the peptide bond geometry but with altered electronic density and lipophilicity.[2]

-

Fluorine Scan: Replacing H with F at C3/C4 is a standard "fluorine scan" tactic to block metabolic "soft spots."[1][2][3]

Metabolic Stability

The C3 and C4 positions of pyridones are electronically enriched in the parent molecule, making them prone to oxidative metabolism by Cytochrome P450 enzymes.[2]

-

Mechanism: Substitution with Fluorine (C-F BDE ~116 kcal/mol) effectively blocks these sites from hydroxylation.[2][3]

-

Result: Extended half-life (

) and improved oral bioavailability.[1][2][3]

Lipophilicity Modulation

While the parent pyridone is highly polar (LogP < 0), the difluoro-substitution increases lipophilicity (LogP > 0).[2] This enhances membrane permeability, allowing the molecule to cross the blood-brain barrier (BBB) or enter cell membranes more effectively than its non-fluorinated counterpart.[2]

References

-

Synthesis and Properties of Fluorinated Pyridines

-

Tautomerism of 2-Pyridone

-

Fluorine in Medicinal Chemistry

-

pKa of Fluorinated Heterocycles

-

Computational Analysis of Pyridone Tautomers

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 3,4-Difluoro-1H-pyridin-2-one in Kinase Inhibitor Design

Regioselective Functionalization and Scaffold Utility

Abstract

This application note details the strategic utility of 3,4-difluoro-1H-pyridin-2-one (3,4-DFP) as a high-value building block for Type I and Type II kinase inhibitors. Unlike non-fluorinated pyridones, the 3,4-difluoro motif offers a unique "reactivity handle" at the C4 position while modulating the electronic properties of the hinge-binding interface. This guide provides validated protocols for regioselective N-alkylation and nucleophilic aromatic substitution (

Introduction: The Fluorine Effect in Kinase Scaffolds

In modern kinase drug discovery, the pyridone ring acts as a bioisostere for amides and phenols, often serving as the primary "hinge-binder" (interacting with the ATP-binding site backbone).

The introduction of fluorine atoms at the 3- and 4-positions of the pyridone core serves two distinct purposes:

-

Electronic Modulation (C3-F): The fluorine at C3 lowers the

of the N-H (if unsubstituted) or modulates the electron density of the carbonyl oxygen, fine-tuning hydrogen bond strength with the kinase hinge residues (e.g., Gatekeeper+1 carbonyl). -

Synthetic Diversification (C4-F): The fluorine at C4 is highly activated toward nucleophilic attack. This allows for late-stage introduction of solubilizing tails or hydrophobic groups via

, a critical advantage over chloro- or bromo-analogs which often require transition metal catalysis (Buchwald-Hartwig).

Chemical Space & Reactivity Profile

The 3,4-difluoro-2-pyridone scaffold exists in tautomeric equilibrium, though the 2-one form dominates in solution. The core challenge in utilizing this building block is controlling N- vs. O-alkylation and achieving C4-selective substitution over C3.

-

C4-Position: Para to the carbonyl. Highly electrophilic due to resonance stabilization of the Meisenheimer intermediate (Michael acceptor character).

-

C3-Position: Meta to the carbonyl. Less reactive to

; the C-F bond here is primarily used for metabolic blocking (preventing oxidation) and conformational control.

Strategic Workflow

The following flowchart illustrates the standard medicinal chemistry workflow for converting the raw building block into a functional kinase inhibitor.

Figure 1: Synthetic workflow for 3,4-difluoro-2-pyridone utilization. The sequence prioritizes N-alkylation to lock the tautomer before C4-diversification.

Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To install the "tail" or solvent-front binding moiety while avoiding the formation of the O-alkylated pyridine byproduct.

Mechanism: Pyridone anions are ambident nucleophiles. Under thermodynamic control (high temperature) or with "soft" electrophiles, N-alkylation is favored. However, 3,4-difluoro substitution increases the acidity of the N-H, making the anion more stable but also potentially more susceptible to O-alkylation with hard electrophiles if not controlled.

Materials:

-

3,4-difluoro-1H-pyridin-2-one (1.0 eq)

-

Alkyl Halide / Tosylate (1.1 eq)

-

Cesium Carbonate (

) (2.0 eq) or Potassium Carbonate ( -

Solvent: DMF (anhydrous) or NMP

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve 3,4-difluoro-1H-pyridin-2-one in anhydrous DMF (0.2 M concentration). -

Deprotonation: Add

. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow/orange. -

Addition: Dropwise add the alkyl halide.

-

Critical Note: If using a highly reactive "hard" electrophile (e.g., SEM-Cl, MOM-Cl), O-alkylation risks increase. For these, consider using non-polar solvents (Toluene) with specific catalysts if N-selectivity drops.

-

-

Reaction: Heat to 60°C for 4–12 hours. Monitor via LCMS.

-

Checkpoint: Look for the distinct UV shift. N-alkylated pyridones typically show a

shift compared to O-alkylated pyridines.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). N-alkylated products are generally more polar (elute later) than O-alkylated isomers.

Protocol B: C4-Selective Nucleophilic Aromatic Substitution ( )

Objective: To introduce the amine motif (hinge binder or solubilizing group) by displacing the 4-fluorine atom.

Scientific Basis: The 4-position is significantly more activated than the 3-position. The carbonyl group at C2 acts as an electron sink (via resonance), stabilizing the Meisenheimer intermediate formed upon nucleophilic attack at C4. The fluorine at C3 is only inductively activated and does not benefit from this resonance stabilization.

Materials:

-

N-alkyl-3,4-difluoro-2-pyridone (Intermediate from Protocol A) (1.0 eq)

-

Amine Nucleophile (e.g., aniline, piperazine, morpholine) (1.2–1.5 eq)

-

Base: DIPEA (Hunig's Base) (2.0 eq) or LiHMDS (for weak nucleophiles)

-

Solvent: DMSO or DMSO/THF mixture

Step-by-Step Procedure:

-

Setup: Dissolve the intermediate in DMSO (0.5 M).

-

Addition: Add the amine nucleophile followed by DIPEA.

-

Reaction:

-

Aliphatic Amines: Stir at 80°C for 2–6 hours.

-

Anilines (Weak Nucleophiles): May require 100–120°C or microwave irradiation (120°C, 30 min).

-

Self-Validation: Monitor the disappearance of the starting material peak (M+H) and appearance of the product (M+H - F + Amine).

-

-

Workup: Pour into crushed ice/water. The product often precipitates. If not, extract with EtOAc/DCM.

-

Outcome: The resulting product retains the C3-fluorine. This is chemically distinct and can be verified by

NMR (singlet peak remaining, doublet lost).

Biological Application: Kinase Binding Mode[1][2][3][4]

The 3,4-difluoro-2-pyridone core is a "privileged scaffold" for ATP-competitive inhibition.

Binding Topology: When N-alkylated, the pyridone carbonyl (C=O) acts as a Hydrogen Bond Acceptor (HBA), and the C3-F / C-H system modulates the hydrophobic contact. In many designs (e.g., p38 MAP kinase inhibitors), the amine installed at C4 acts as the Hydrogen Bond Donor (HBD) to the hinge region.

Figure 2: Schematic of the donor-acceptor interaction network between the functionalized pyridone core and the kinase hinge region.

Quantitative Impact of Fluorination

| Feature | Effect of C3-F | Effect of C4-F (Pre-substitution) |

| Reactivity | Inert to mild | High ( |

| Lipophilicity | Increases LogP (~0.2 units) | Increases LogP |

| Metabolic Stability | Blocks P450 oxidation at C3 | N/A (Displaced in final drug) |

| pKa (Pyridone NH) | Lowers pKa (more acidic) | Lowers pKa significantly |

Troubleshooting & Expert Insights

-

Issue: Low Regioselectivity (N vs O).

-

Cause: Use of "hard" bases (e.g., NaH) or highly electrophilic alkylating agents without solvent control.

-

Solution: Switch to

in DMF. The "Cesium Effect" often promotes N-alkylation via coordination with the carbonyl oxygen, shielding it from attack. Alternatively, use the P(NMe2)3 mediated protocol for difficult substrates [1].

-

-

Issue: Incomplete

at C4.-

Cause: Nucleophile is too bulky or electronically deactivated (e.g., electron-deficient aniline).

-

Solution: Add a Lewis Acid catalyst (

) or switch to LiHMDS to deprotonate the aniline before addition, creating a stronger nucleophile.

-

-

Issue: Loss of C3-Fluorine.

-

Cause: Harsh conditions (temperatures >160°C) or use of extremely strong nucleophiles (e.g., thiols) may lead to bis-substitution.

-

Control: Strictly control stoichiometry (1.1 eq of nucleophile) and temperature.

-

References

-

Wang, N., et al. (2024). "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters."[1] The Journal of Organic Chemistry.

-

Maity, S., et al. (2024). "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones."[2] The Journal of Organic Chemistry.

-

BenchChem Application Note. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Protocols.

-

Meanwell, N. A. (2018). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Gao, Y., et al. (2017). "Discovery of Novel Irreversible EGFR Mutant Kinase Inhibitors."[3] Journal of Medicinal Chemistry.

Sources

- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-difluoro-1H-pyridin-2-one

Welcome to the technical support center for the purification of 3,4-difluoro-1H-pyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are handling this fluorinated heterocyclic compound. Achieving high purity is critical for reliable downstream applications, from biological screening to structural analysis. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and analogous compound purifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for 3,4-difluoro-1H-pyridin-2-one?

A1: The two most effective and commonly used techniques for purifying 3,4-difluoro-1H-pyridin-2-one are recrystallization and silica gel column chromatography . The choice between them depends on the scale of your reaction and the nature of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) or crude ¹H-NMR/LC-MS is essential to determine the best strategy.[1]

Q2: What are the expected physical properties of pure 3,4-difluoro-1H-pyridin-2-one?

A2: While specific data for this exact molecule is not universally published, analogous fluorinated and pyridone-based compounds are typically white to off-white crystalline solids. It is crucial to handle the compound under anhydrous conditions where possible, as moisture can interfere with purification and potentially lead to hydration or degradation, a known issue with some fluorinated heterocycles.[2][3]

Q3: What analytical methods should I use to assess the purity of my final product?

A3: A multi-pronged approach is best for confirming purity.

-

NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and detects proton- or fluorine-containing impurities.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying trace-level impurities and confirming the molecular weight of the desired product. LC-MS has become a standard method for detecting fluorinated residuals.[4]

-

Melting Point Analysis: A sharp melting range indicates high purity. A broad or depressed melting point suggests the presence of impurities.

-

Combustion Ion Chromatography (CIC): For highly sensitive applications, this technique can provide information on the total amount of organic fluorine, which is useful for detecting fluorinated impurities that may not be visible by other methods.[5]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.

Recrystallization Issues

Q4: I've isolated my crude product, but it won't crystallize from any solvent I try. What should I do?

A4: This is a common issue, often caused by persistent impurities or the presence of residual solvent acting as an oiling agent.

-

Underlying Cause: Impurities can disrupt the crystal lattice formation. Highly soluble "greasy" byproducts are often the culprits.

-

Troubleshooting Steps:

-

Confirm Identity: First, ensure your crude material is indeed the target compound via NMR or LC-MS. An unexpected reaction outcome could be the root cause.

-

Pre-Purification: If the material is very impure (>10-15% impurities), a rapid filtration through a small plug of silica gel can remove gross contaminants. Elute with a solvent system determined by TLC to flush your product through quickly while retaining highly polar or non-polar impurities.

-

Solvent System Screening: Systematically test solvent pairs. Start by dissolving your compound in a small amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, like hexane or pentane) at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.[6]

-

Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a single seed crystal from a previously purified batch.

-

Q5: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A5: Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid phase.

-

Underlying Cause: The boiling point of the chosen solvent is too high, or the solution is cooling too rapidly.

-

Troubleshooting Steps:

-

Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add more of the hot solvent to create a less saturated solution.[6]

-

Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation. Only after the solution has reached room temperature should you consider using an ice bath to maximize yield.[1]

-

Change Solvents: If the problem persists, switch to a solvent or solvent system with a lower boiling point.

-

Silica Gel Chromatography Issues

Q6: I'm seeing poor separation between my product and an impurity on the silica gel column. The spots are overlapping on TLC.

A6: Poor separation is a classic chromatography challenge, particularly with fluorinated compounds, which can exhibit unique polarity behaviors.[7]

-

Underlying Cause: The polarity of the chosen eluent is not optimal for differentiating between your product and the impurity. Fluorinated compounds can have weaker interactions with the silica surface compared to their non-fluorinated analogs.

-

Troubleshooting Steps:

-

Optimize Eluent System: Screen different solvent systems. Instead of the common hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone. Sometimes, adding a small percentage (~0.5%) of acetic acid or triethylamine can dramatically improve the separation of acidic or basic compounds, respectively.

-

Consider a Different Stationary Phase: Fluorinated compounds often separate more effectively on specialized columns. A pentafluorophenyl (PFP) or a C18 reversed-phase column could provide alternative selectivity.[7] Using a fluorinated eluent like trifluoroethanol with a standard C8 column has also been shown to improve the separation of fluorinated molecules.[8]

-

Improve Column Technique: Ensure you are not overloading the column. As a rule of thumb, the mass of crude material should be about 1-2% of the mass of the silica gel for difficult separations. Use a dry-loading technique if your compound has poor solubility in the initial eluent.

-

Q7: My product seems to be degrading on the silica gel column, leading to low recovery and new spots on TLC.

A7: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.

-

Underlying Cause: 3,4-difluoro-1H-pyridin-2-one, like other pyridones, has functional groups that may be sensitive to acid. The difluoro substitution can influence the compound's stability.

-

Troubleshooting Steps:

-

Neutralize the Silica: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine (or another base like pyridine), then pack the column with this mixture. This will neutralize the acidic sites.

-

Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel. Perform TLC analysis on alumina plates first to verify separation.

-

Work Quickly: Do not leave the compound on the column for extended periods. Elute the column as efficiently as possible after loading.

-

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for material that is already >90% pure and needs final polishing.

-

Solvent Selection: Place a small amount of crude product into several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and heat. A good recrystallization solvent will dissolve the compound when hot but not when cold.[1] Ethanol is often a good starting point for dihydropyridone derivatives.[1]

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions, swirling until the solid just dissolves completely.[6]

-

Hot Filtration (Optional): If insoluble impurities are visible, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization and product loss.[1]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, let it stand undisturbed for several hours.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for purifying mixtures with multiple components or closely related impurities.

-

TLC Analysis: Develop a TLC system that gives your product an Rf value of approximately 0.25-0.35. A good starting point for fluorinated pyridines is a heptane:ethyl acetate mixture.[2]

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better resolution than loading the sample as a liquid.

-

Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to move your product down the column.

-

Fraction Collection: Collect the eluate in test tubes or flasks. Monitor the fractions by TLC to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3,4-difluoro-1H-pyridin-2-one.

Data Summary

The following table provides suggested starting points for solvent systems. Optimization will be required based on the specific impurities in your crude material.

| Technique | Solvent System (v/v) | Rationale & Comments |

| TLC Analysis | 1:1 Hexane:Ethyl Acetate | Good starting point for moderately polar compounds.[9] |

| 9:1 Dichloromethane:Methanol | Effective for more polar pyridone systems. | |

| Column Chromatography | Gradient: 95:5 to 70:30 Heptane:EtOAc | Standard system for many fluorinated pyridines.[2] |

| Gradient: 100% DCM to 98:2 DCM:MeOH | Useful if the compound has low solubility in alkanes. | |

| Recrystallization | Ethanol or Isopropanol | Dihydropyridone scaffolds often crystallize well from alcohols.[1] |

| Ethyl Acetate / Hexane | A solvent/anti-solvent pair for fine-tuning solubility. |

Purification Workflow Diagram

The following diagram illustrates a logical workflow for selecting a purification strategy for 3,4-difluoro-1H-pyridin-2-one.

Caption: Decision workflow for purifying 3,4-difluoro-1H-pyridin-2-one.

References

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]

-

Miranda-Molina, A., et al. (2011). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Molecules, 16(4), 3247-3256. [Link]

-

Bell, D. S. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

-

Liu, T., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of analytical methods in chemistry, 2014, 695621. [Link]

-

Tabacco, S., & Siddiqui, A. (2007). Recrystallization. MIT Digital Lab Techniques Manual. [Link]

-

Hofman, G., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3100-3120. [Link]

- Grotenhuis, P. A. M., & Pfeffewitz, P. E. (1986). Process for the preparation of fluorinated pyridines.

-

Rico-Gutiérrez, M. I., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5132. [Link]

-

Rico-Gutiérrez, M. I., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5132. [Link]

-

Bakulev, V. A., et al. (2023). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 28(21), 7394. [Link]

-

Williams, K. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

-

Tadayon, S., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 25(19), 2743-2747. [Link]

-

Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Application News No. 01-00657-EN. [Link]

-

Isak, S., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 867-877. [Link]

-

Hofman, G., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3100-3120. [Link]

-

Rico-Gutiérrez, M. I., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

-

Hofman, G., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. lcms.cz [lcms.cz]

- 6. youtube.com [youtube.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

side reactions in the synthesis of 3,4-difluoro-1H-pyridin-2-one

Technical Support Center: Synthesis of 3,4-difluoro-1H-pyridin-2-one

Subject: Troubleshooting Side Reactions & Impurity Profiling Applicable Route: Nucleophilic Aromatic Substitution (SNAr) of 2,3,4-Trifluoropyridine Reference ID: TS-PYR-F2-004[1]

Introduction: The Selectivity Challenge

The synthesis of 3,4-difluoro-1H-pyridin-2-one (Target A ) is a critical workflow in the development of fluorinated kinase inhibitors.[1] While de novo ring construction (e.g., via fluorinated acetoacetates) is possible, the most common industrial route involves the selective hydrolysis of 2,3,4-trifluoropyridine.

The Core Problem: This reaction relies on differentiation between two highly activated electrophilic sites: C2 (ortho to nitrogen) and C4 (para to nitrogen).[2]

-

Target Pathway: Attack at C2

3,4-difluoro-2-pyridone.[1] -

Primary Failure Mode: Attack at C4

2,3-difluoro-4-hydroxypyridine (Impurity B ).[1]

This guide addresses the thermodynamic and kinetic controls required to minimize Impurity B and other downstream side reactions.[1]

Critical Impurity Profiling & Troubleshooting

Issue 1: High Levels of "Symmetric" Impurity (Regioselectivity Failure)

Symptom: LCMS shows a major peak with the correct mass (M+1 = 132), but NMR shows a different coupling pattern than expected. Diagnosis: Formation of 2,3-difluoro-4-hydroxypyridine (C4 attack).[1] Mechanism: The pyridine nitrogen activates both C2 and C4 positions for nucleophilic attack.[1] While C2 is inductively favored (closer to N), C4 is less sterically hindered and often kinetically competitive, especially with smaller nucleophiles or higher temperatures.

| Parameter | Recommendation | Scientific Rationale |

| Base Selection | KOH / t-BuOH | Bulky nucleophiles (or solvents that solvate the nucleophile to increase effective size) favor the less hindered C2 attack over C4 in some fluoropyridines, though hydroxide itself is small.[1] Note: t-BuOH often suppresses C4 attack via steric bulk in the transition state solvation shell.[1] |

| Temperature | < 60°C | Higher temperatures overcome the activation energy barrier for C4 substitution.[1] Keep reaction mild to favor the thermodynamically stable C2-pyridone (driven by lactam stability).[1] |

| Stoichiometry | 2.0 - 2.2 eq. KOH | Excess base promotes double substitution.[1] |

Issue 2: Loss of Fluorine Signal (Over-Hydrolysis)

Symptom: Mass spectrum shows M+1 = 130 (Loss of F, gain of OH) or M+1 = 148 (Gain of OH). Diagnosis: Formation of 3-fluoro-2,4-dihydroxypyridine .[1] Mechanism: Once the pyridone is formed, the ring remains electron-deficient.[1] If the reaction mixture is too basic or heated excessively, the remaining C4 fluorine becomes susceptible to a second SNAr attack. Corrective Action:

-

Monitor reaction strictly by HPLC; quench immediately upon consumption of starting material.

-

Avoid "overnight" refluxes.[1]

Issue 3: "Missing" Product in Organic Phase (Tautomerism)

Symptom: Aqueous workup yields low recovery; NMR of crude looks "broad" or shifts are inconsistent.[1] Diagnosis: Lactam-Lactim Tautomerism . Explanation: 3,4-difluoro-2-pyridone exists in equilibrium with 2-hydroxy-3,4-difluoropyridine.[1] In the presence of water or base, it forms a water-soluble salt. In non-polar solvents (CDCl3), the equilibrium may shift, causing signal broadening. Corrective Action:

-

Workup: Acidify aqueous layer to pH 3-4 before extraction to ensure the neutral species is formed.[1]

-

Extraction Solvent: Use polar organic solvents (e.g., EtOAc or DCM/iPrOH 9:1) rather than Hexanes/Ether.

-

NMR: Run samples in DMSO-d6 to stabilize the lactam (pyridone) form via hydrogen bonding.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for 2,3,4-trifluoropyridine hydrolysis.

Figure 1: Divergent reaction pathways in the hydrolysis of 2,3,4-trifluoropyridine. Green path indicates the desired synthesis; red/yellow paths indicate failure modes.

Recommended Experimental Protocol

Objective: Synthesis of 3,4-difluoro-1H-pyridin-2-one via controlled hydrolysis.

Reagents:

-

2,3,4-Trifluoropyridine (1.0 eq)

-

KOH (2.1 eq)

-

tert-Butanol (t-BuOH) [Solvent][1]

Procedure:

-

Preparation: Charge 2,3,4-trifluoropyridine into a reaction vessel with tert-butanol (5 mL/mmol).

-

Base Addition: Add powdered KOH (2.1 eq) slowly at 0°C . Rationale: Low temperature addition prevents localized "hot spots" that favor C4 attack.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

-

Checkpoint: Monitor by HPLC.[1] If conversion is <50% after 4 hours, warm to 40°C. Do not exceed 60°C.

-

-

Quench: Once SM is consumed (<1%), cool to 0°C and acidify with 1M HCl to pH 3-4.

-

Isolation: Concentrate to remove t-BuOH. Extract the aqueous residue with EtOAc (3x).

-

Purification: Dry organics over Na2SO4 and concentrate. Recrystallize from EtOAc/Hexanes if necessary to remove trace Impurity B.

References

-

BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2026).[1] Link

-

WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles: Calculation Model and Estimation of Product Ratio. (Accessed 2026).[1] Link

-

National Institutes of Health (NIH). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.[1] PMC7397089.[1] Link

-

Wikipedia. 2-Pyridone: Tautomerism and Chemical Properties.[1] (Accessed 2026).[1] Link

Sources

Technical Support Center: Managing Reaction Exotherms in Pyridinone Fluorination

Welcome to the Technical Support Center for professionals engaged in the fluorination of pyridinone scaffolds. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical and safety-critical information for managing reaction exotherms. The strategic introduction of fluorine into pyridinone structures is a cornerstone of modern medicinal chemistry; however, the potent electrophilic reagents used, such as Selectfluor®, present significant thermal hazards.[1][2] A failure to properly manage the heat generated during these reactions can lead to runaway scenarios, compromising sample integrity, and more importantly, personnel safety.[3][4]

This document moves beyond a simple checklist, offering a comprehensive framework built on extensive experience and first-principles of chemical engineering. Here, we will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Fundamentals: Why is Pyridinone Fluorination Exothermic?

The fluorination of pyridinones using common electrophilic N-F reagents like Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI) is a highly exothermic process.[5][6] The significant release of energy stems from the formation of a very strong Carbon-Fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.

The reaction generally proceeds through an electrophilic attack on the electron-rich pyridinone ring. The precise mechanism can be complex and substrate-dependent, but the net transformation involves the breaking of a C-H bond and an N-F bond, and the formation of a C-F bond and an N-H bond (or related species). The large enthalpy change is the primary driver of the exotherm.

Proactive Exotherm Management: Planning for Success

Effective management of reaction exotherms begins long before the first reagent is added. A robust experimental design is the most critical safety feature.

Q: How do I select the appropriate solvent for my reaction?

The choice of solvent is critical for thermal management. Key parameters to consider are the solvent's boiling point, heat capacity, and thermal conductivity. A solvent with a higher boiling point can absorb more energy before reaching a reflux condition, which can sometimes act as a passive cooling mechanism. However, this also means the reaction can reach a higher, potentially more hazardous, temperature if control is lost.[7]

Table 1: Properties of Common Solvents for Fluorination

| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Thermal Conductivity (W/m·K) | Notes |

| Acetonitrile | 82 | 2.22 | 0.16 | Common choice, good for dissolving Selectfluor®.[1] |

| Dichloromethane | 40 | 1.14 | 0.12 | Low boiling point can be a safety feature but may require a refrigerated circulator. |

| Nitromethane | 101 | 1.63 | 0.18 | Can act as a Lewis base to activate the fluorinating reagent.[8] |

| Ethyl Acetate | 77 | 1.91 | 0.14 | Generally considered a safer solvent with a moderate boiling point. |

Recommendation: Acetonitrile is a common starting point due to its favorable solvent properties for many electrophilic fluorinations.[1] However, for reactions with a high potential for thermal runaway, a solvent with a lower boiling point might be considered to limit the maximum temperature the reaction can reach, provided the cooling capacity is sufficient to handle the reflux.

Q: What is the safest way to add the fluorinating agent?

The rate of heat generation is directly proportional to the rate of reaction. Therefore, controlling the addition of the limiting reagent (often the fluorinating agent) is the primary method for controlling the exotherm.

-

Never add the fluorinating agent in one portion to the pyridinone. This can lead to a rapid, uncontrolled release of heat.

-

Use a semi-batch (or semi-continuous) addition strategy. The fluorinating agent should be added slowly and incrementally to the reaction mixture. This can be done via a syringe pump for liquids or a solids-dosing funnel for solids like Selectfluor®.

-

Monitor the internal temperature continuously. The addition rate should be adjusted to maintain the desired internal temperature. If the temperature rises above the set point, the addition should be stopped immediately until the temperature is back under control.[9]

Real-Time Monitoring and Control

Active monitoring is essential for safe operation. Relying solely on the external bath temperature is insufficient, as it does not reflect the actual temperature of the reaction mixture.

Q: What is the best way to monitor and control the reaction temperature?

The gold standard for understanding and controlling reaction thermodynamics is Heat Flow Calorimetry (HFC) .[9][10] HFC measures the heat flowing into or out of the reactor, providing real-time data on the rate of heat evolution.[11] This allows for the precise control of reagent addition to maintain a constant, safe temperature.

For laboratories not equipped with a reaction calorimeter, the following setup is essential:

-

A calibrated internal temperature probe: This should be placed in the reaction mixture, away from the reactor walls.

-

An efficient overhead stirrer: This ensures homogenous mixing and heat distribution, preventing the formation of localized hot spots.[4]

-

A reliable cooling system: This could be an ice bath, a cryocool, or a refrigerated circulator. The cooling capacity must be sufficient to remove the heat generated by the reaction.

Troubleshooting Guide & FAQs

Q: My reaction temperature is rising rapidly even after stopping the addition of the fluorinating agent. What should I do?

This indicates that the reaction has reached a point of thermal runaway, where the heat generated by the reaction is greater than the heat being removed by the cooling system.[3]

Immediate Actions:

-

Ensure maximum cooling: If using an ice bath, add more ice and salt. If using a circulator, set it to its lowest possible temperature.

-

Add a cold, inert solvent: If compatible with your reaction, adding a pre-chilled solvent can help to absorb some of the excess heat.

-

Prepare for emergency quenching: If the temperature continues to rise uncontrollably, the reaction may need to be quenched.

Q: What is a suitable quenching agent for a runaway fluorination reaction?

The choice of quenching agent depends on the specific reagents and solvents being used. A good quenching agent should react quickly with the unreacted fluorinating agent to produce non-hazardous byproducts. A common strategy is to use a reducing agent. A solution of sodium bisulfite or sodium thiosulfate can be effective at quenching excess Selectfluor®.

Experimental Protocol: Controlled Fluorination of a Pyridinone Derivative

This protocol is a general guideline and should be adapted based on the specific substrate and scale.

Materials:

-

Pyridinone derivative (1.0 equiv)

-

Selectfluor® (1.1 equiv)[1]

-

Anhydrous Acetonitrile

-

Jacketed reactor with overhead stirrer, internal temperature probe, and nitrogen inlet

-

Refrigerated circulator

-

Syringe pump or solids addition funnel

Procedure:

-

Set up the jacketed reactor and charge it with the pyridinone derivative and anhydrous acetonitrile.

-

Begin stirring and cool the reactor contents to the desired reaction temperature (e.g., 0 °C) using the refrigerated circulator.

-

Prepare a solution or suspension of Selectfluor® in anhydrous acetonitrile.

-

Once the internal temperature is stable at the set point, begin the slow, dropwise addition of the Selectfluor® solution/suspension via syringe pump.

-

Monitor the internal temperature closely. The rate of addition should be controlled to maintain the temperature within ±2 °C of the set point.

-

If the temperature exceeds the set point by more than 2 °C, immediately stop the addition and wait for the temperature to stabilize before resuming at a slower rate.

-

After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

-

Once the reaction is complete, proceed with a controlled workup and purification.

Visualizing Workflows

Decision Tree for Exotherm Troubleshooting

The following diagram outlines a decision-making process for managing an unexpected temperature increase.

Caption: Decision tree for managing a temperature spike.

Experimental Setup Workflow

This diagram illustrates the logical flow for setting up a thermally controlled fluorination experiment.

Caption: Workflow for setting up a controlled fluorination.

Emergency Procedures: When Control is Lost

In the rare event of a runaway reaction, a clear and practiced emergency plan is vital.

-

Alert personnel: Inform colleagues and the lab supervisor immediately.

-

Evacuate: If the reaction cannot be brought under control, evacuate the immediate area.

-

Use safety equipment: If it is safe to do so, use a blast shield.

-

Do not seal the reactor: A runaway reaction can generate a significant amount of gas, leading to a dangerous pressure buildup. Ensure the reactor is vented to a fume hood or scrubber system.[7]

References

- Shabalin, A. A., & Shainyan, B. A. (2025). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry.

- NETZSCH Group. (2024, September 18).

- Wikipedia. (n.d.).

- BenchChem. (2025).

- Chinese Chemical Society. (2020, November 20).

- Sigma-HSE. (n.d.). Chemical Reaction Hazards Testing & Thermal Screening.

- Chen, S., et al. (2025, December 9).

- BenchChem. (2025). A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

- Dixon-Jackson, K. (n.d.).

- Mettler Toledo. (n.d.).

- Singh, V. K., et al. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)

- U.S. Environmental Protection Agency. (n.d.). How to prevent runaway reactions. EPA Archive.

- Gexcon. (n.d.). Runaway Reaction.

- Mettler Toledo. (2021, April 30). What is Heat Flow Calorimetry? - Overview Video. YouTube.

- Common Organic Chemistry. (n.d.). Selectfluor.

- Lustenberger, P., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

- HarsNet. (n.d.). 5. Reaction Calorimetry.

- E. L. Russell, et al. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.

- ResearchGate. (n.d.).

- University of Manchester. (n.d.).

- Leonidov, V. Ya. (n.d.). FLUORINE CALORIMETRY. Begell House.

- Fier, P. S., & Hartwig, J. F. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

- Garlyauskayte, R. Y., et al. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.

- Fier, P. S., & Hartwig, J. F. (2013, November 22).

- ThermoFisher. (n.d.).

- Leonidov, V. Ya. (n.d.). Fluorine Calorimetry. Begell House.

- Carrascosa, E., et al. (n.d.). The influence of fluorination on the dynamics of the F− + CH3CH2I reaction. PMC.

- Semantic Scholar. (n.d.). constant pressure flame calorimetry.

- Sandford, G., et al. (2020, August 25).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. REF Case study search [impact.ref.ac.uk]

- 3. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]

- 4. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. archive.epa.gov [archive.epa.gov]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. icheme.org [icheme.org]

- 10. mt.com [mt.com]

- 11. youtube.com [youtube.com]

Validation & Comparative

Technical Guide: 19F NMR Analysis of 3,4-Difluoro-1H-pyridin-2-one

Executive Summary: The "Fluorine Scan" Advantage

In the development of kinase inhibitors and bioisosteres, 3,4-difluoro-1H-pyridin-2-one represents a high-value, yet analytically deceptive scaffold. Its structural duality (lactam-lactim tautomerism) and the potential for regioisomer contamination (e.g., 3,5-difluoro or 4,5-difluoro analogs) make standard 1H NMR insufficient for rigorous quality control.

This guide establishes 19F NMR as the primary analytical standard for this molecule. Unlike 1H NMR, which suffers from solvent-dependent NH broadening and spectral crowding, 19F NMR provides a distinct "fingerprint" based on scalar coupling (

Method Comparison Matrix

| Feature | 19F NMR (Recommended) | 1H NMR | HPLC-UV |

| Isomer Specificity | High (via | Low (Multiplet overlap) | Medium (Requires validated method) |

| Structural Proof | Definitive (Connectivity via splitting) | Ambiguous (Silent carbons/fluorines) | None (Retention time only) |

| Solvent Impact | Informative (Reveals tautomers) | Detrimental (NH exchange/broadening) | N/A |

| Sample Recovery | Yes (Non-destructive) | Yes | No (Destructive) |

Deep Dive: Spectral Analysis & Mechanism

To accurately interpret the spectrum of 3,4-difluoro-1H-pyridin-2-one, one must understand the interplay between the fluorine positioning and the pyridone ring electronics.

The "Fingerprint" Coupling Logic

The most critical parameter for verifying the 3,4-substitution pattern is the spin-spin coupling constant between the two fluorine atoms.

-

Ortho-Coupling (

): Fluorine atoms on adjacent carbons (C3 and C4) exhibit a strong coupling constant, typically 18–25 Hz . -

Differentiation:

-

3,4-difluoro (Ortho):

Hz. -

3,5-difluoro (Meta):

Hz (often unresolved or small). -

2,4-difluoro (Meta):

Hz.

-

Analyst Insight: If your spectrum shows two signals with a large mutual splitting (

Chemical Shift Assignment

The chemical shifts are heavily influenced by the electron-withdrawing carbonyl group at C2.

-

F3 (Ortho to C=O): Generally appears downfield (deshielded) relative to F4. The proximity to the carbonyl oxygen and the nitrogen lone pair creates a distinct magnetic environment.

-

Expected Range: -130 to -145 ppm (Solvent dependent).

-

-

F4 (Meta to C=O): Generally appears upfield relative to F3.

-

Expected Range: -145 to -165 ppm.[1]

-

Splitting: F4 often appears as a doublet of doublets (dd) or ddd . It couples to F3 (large

) and the proton at H5 (

-

The Tautomer Trap

3,4-difluoro-1H-pyridin-2-one exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

-

Polar Solvents (DMSO-

, Methanol- -

Non-Polar Solvents (

): May shift the equilibrium toward the Lactim (C-OH) form or cause line broadening due to intermediate exchange rates.

Visualization: Logical Workflows

Diagram 1: Isomer Identification Logic

This decision tree guides the analyst through interpreting the 19F coupling patterns to identify the correct isomer.

Caption: Decision logic for distinguishing 3,4-difluoro regioisomers based on scalar coupling constants.

Diagram 2: Recommended Analytical Workflow

Standardized protocol to ensure reproducibility and mitigate tautomeric interference.

Caption: Step-by-step workflow for high-fidelity 19F NMR acquisition emphasizing solvent choice.

Experimental Protocols

Sample Preparation

Objective: Eliminate concentration-dependent aggregation and lock the tautomeric state.

-

Solvent: Use DMSO-

(99.9% D).-

Why? DMSO is a strong hydrogen bond acceptor. It preferentially stabilizes the NH form (pyridone), sharpening the signals and preventing exchange broadening often seen in chloroform [1].

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Note: Higher concentrations (>30 mg) may induce stacking effects, shifting signals upfield.

-

-

Internal Standard (Optional): Add 5 µL of

-trifluorotoluene (TFT,

Acquisition Parameters

Objective: Capture accurate integrals and coupling constants.

-

Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg if proton coupling is desired for structural assignment.

-

Recommendation: Run coupled 19F NMR first. The proton splitting on F4 is a valuable diagnostic.

-

-

Spectral Width (SW): 200–300 ppm (Center at -120 ppm).

-

Relaxation Delay (

): Set to 5–10 seconds .-

Why? Fluorine nuclei, especially on isolated aromatic rings, can have long longitudinal relaxation times (

). Short delays lead to integration errors where F3 and F4 might integrate unequally [2].

-

-

Scans (NS): 32–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).

Troubleshooting & Interpretation

| Observation | Probable Cause | Corrective Action |

| Broad/Missing Peaks | Tautomeric exchange in non-polar solvent ( | Evaporate and reconstitute in DMSO- |

| Unequal Integrals | Insufficient relaxation delay ( | Increase |

| Complex Multiplets | Proton coupling is active.[2] | This is good! Measure |

| Extra Peaks | Regioisomer contamination (3,5-difluoro). | Check for small coupling constants (<5 Hz) in the minor peaks. |

References

-

Baranac-Stojanović, M., et al. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Available at: [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-F coupling constant ranges).

-

Hao, J., et al. (2019). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. Available at: [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.